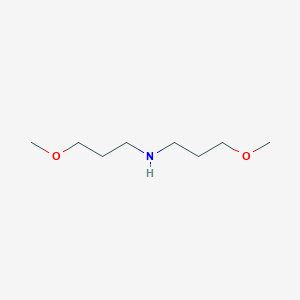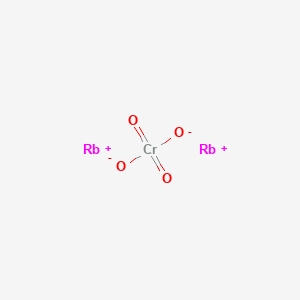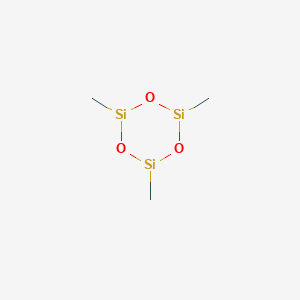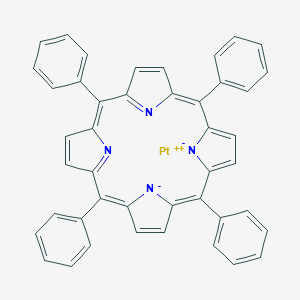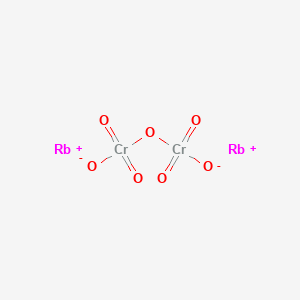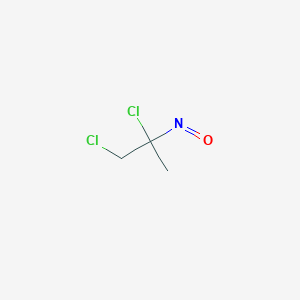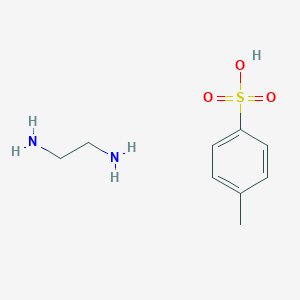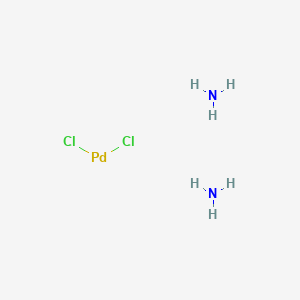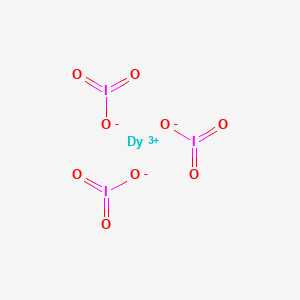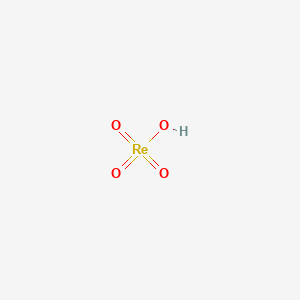
Perrhenic acid
Übersicht
Beschreibung
Synthesis Analysis
Perrhenic acid can be synthesized using various methods. Notably, ion exchange methods have been successful, involving the sorption of perrhenate anion on anion exchange resins or ammonium ion on cation exchange resins. The latter method, involving ammonium ion sorption on cation exchange resins, has proven more effective, producing perrhenic acid with high rhenium concentration and minimal impurities (Leszczyńska-Sejda et al., 2007). Another method involves solvent extraction, demonstrating the feasibility of extracting perrhenic acid from aqueous solutions of ammonium perrhenate (Leszczyńska-Sejda et al., 2009). Electrodialysis has also been explored for synthesizing concentrated solutions of perrhenic acid (Palant et al., 2011).
Molecular Structure Analysis
The molecular structure of perrhenic acid has been studied extensively. X-ray single crystal structure analysis revealed that solid perrhenic acid monohydrate consists of [ReO₄]⁻ tetrahedra and oxonium ions linked by hydrogen bridges, forming a three-dimensional network (Wltschek et al., 1993). The perrhenate ion in solutions is ReO₄⁻ and has tetrahedral symmetry, as indicated by Raman and infrared spectra (Claassen & Zielen, 1954).
Chemical Reactions and Properties
Perrhenic acid acts as a catalyst in various chemical reactions. It has been utilized in the hydrosilylation of aldehydes and ketones, indicating that these reactions are likely radical processes (Reis & Royo, 2007). Additionally, it catalyzes the dehydrogenative silylation of alcohols under specific conditions. Another study highlighted its role in the synthesis of cyclopentadienyltricarbonylrhenium(I) carboxylic acid from ammonium perrhenate (Top et al., 1999).
Physical Properties Analysis
The physical properties of perrhenic acid, such as its solubility, crystal structure, and thermal stability, are crucial for its applications. For instance, the crystal structure of solid perrhenic acid monohydrate provides insights into its stability and reactivity under different conditions (Wltschek et al., 1993).
Chemical Properties Analysis
The chemical properties of perrhenic acid, including its reactivity and interaction with other compounds, are significant for its application in catalysis and synthesis. Studies have shown its effectiveness as a catalyst in various organic reactions, demonstrating its versatility and potential in synthetic chemistry (Reis & Royo, 2007), (Top et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods : Perrhenic acid can be synthesized from aqueous ammonium perrhenate solutions using ion exchange methods. An effective method involves the sorption of ammonium ion on cation exchange resins, yielding perrhenic acid with high rhenium concentration and low impurity levels (Leszczyńska-Sejda et al., 2007). Another method is solvent extraction, where perrhenic acid is produced from ammonium perrhenate solutions using tributyl phosphate in toluene, followed by repeated extraction and stripping (Leszczyńska-Sejda et al., 2009).
Catalysis in Chemical Reactions : Perrhenic acid, combined with tertiary arsines, forms a versatile catalytic system for epoxidation of alkenes with hydrogen peroxide, achieving high yields with substrate to catalyst ratios of up to 1000 (Vliet et al., 2000). Additionally, it catalyzes hydrosilylation of aldehydes and ketones, and dehydrogenative silylation of alcohols in selective conditions (Reis & Royo, 2007).
Chemical Structure and Properties : Studies have characterized the structure of the perrhenate ion in solutions, confirming its tetrahedral symmetry (Claassen & Zielen, 1954). Additionally, the reaction of rhenium with supercritical fluid H2O–O2 mixtures at high pressures forms perrhenic acid, indicating its potential in high-pressure research and demonstrating the oxidative potential of such mixtures (Chellappa et al., 2009).
Electrodialysis Synthesis : Electrodialysis can be used to produce concentrated solutions of perrhenic acid, demonstrating its efficiency in synthesizing high-grade perrhenic acid solutions for industrial applications (Palant et al., 2011).
Medical Applications : Perrhenic acid has been used in the preparation of radioactive isotopes like 186Re-perrhenate for nuclear medical purposes, showing its potential in radiopharmaceutical applications (Eisenhut, 1982).
Materials Science : Studies have investigated the crystal structure of compounds involving perrhenic acid, such as tetraaquabis(perrhenate)copper(II), providing insights into the properties of such compounds (Mujica et al., 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hydroxy(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894065 | |
| Record name | Perrhenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Perrhenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Perrhenic acid | |
CAS RN |
13768-11-1 | |
| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perrhenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perrhenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




